

Solubility and stability of (Oxan-4-yl)methanol in different solvents

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Compound of Interest

Compound Name: (Oxan-4-yl)methanol

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An In-depth Technical Guide on the Solubility and Stability of **(Oxan-4-yl)methanol**

For Researchers, Scientists, and Drug Development Professionals

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Introduction: The Role of (Oxan-4-yl)methanol in Modern Chemistry

(Oxan-4-yl)methanol, also known as (Tetrahydro-2H-pyran-4-yl)methanol, is a bifunctional organic compound featuring a tetrahydropyran (THP) ring and a primary alcohol.^[1] Its structure combines the features of a cyclic ether, which can act as a hydrogen bond acceptor, and a hydroxymethyl group, which can act as both a hydrogen bond donor and acceptor. This unique combination makes it a valuable and versatile building block in medicinal chemistry and materials science. Its incorporation into molecular scaffolds can influence key physicochemical properties such as lipophilicity, metabolic stability, and aqueous solubility.

A comprehensive understanding of the solubility and stability of **(Oxan-4-yl)methanol** is paramount for its effective use. Whether in reaction optimization, formulation development, or quality control, these parameters dictate the compound's handling, storage, and performance. This guide provides a detailed examination of its solubility across various solvent classes and its stability under common stress conditions, offering both field-proven insights and validated experimental protocols.

Core Physicochemical Properties

A foundational understanding begins with the key physical and chemical properties of the molecule, which are summarized below.

Property	Value	Source
Molecular Formula	C ₆ H ₁₂ O ₂	PubChem[1]
Molecular Weight	116.16 g/mol	PubChem[1]
IUPAC Name	(Oxan-4-yl)methanol	PubChem[1]
CAS Number	14774-37-9	PubChem[1]
Appearance	Colorless to light yellow clear liquid	ChemicalBook
Boiling Point	~105 °C	ChemicalBook
Predicted pKa	14.85 ± 0.10	ChemicalBook[2]
Predicted XlogP	0.1	PubChem[3]

Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a compound is dictated by the balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of predicting solubility.[4] **(Oxan-4-yl)methanol** possesses both polar (hydroxyl group, ether oxygen) and non-polar (aliphatic ring structure) characteristics, suggesting a broad, but nuanced, solubility profile.

Theoretical Causality

- Polar Protic Solvents (e.g., Water, Methanol):** The hydroxyl (-OH) group is the dominant feature, capable of forming strong hydrogen bonds with protic solvents. The ether oxygen can also act as a hydrogen bond acceptor. Therefore, high solubility is expected in these solvents.

- **Polar Aprotic Solvents** (e.g., DMSO, Acetone): These solvents can accept hydrogen bonds but cannot donate them. They will readily solvate the molecule via dipole-dipole interactions and by accepting hydrogen bonds from the hydroxyl group, leading to good solubility.
- **Non-Polar Solvents** (e.g., Hexane, Toluene): The non-polar C-H bonds of the oxane ring will have favorable van der Waals interactions with non-polar solvents. However, the energetic penalty of breaking the strong hydrogen bonds between **(Oxan-4-yl)methanol** molecules without replacement by a polar solvent makes it less soluble in purely non-polar media.

Qualitative Solubility Data

The following table summarizes the expected solubility based on the molecule's structure and general chemical principles. This provides a practical starting point for solvent selection in synthesis and formulation.

Solvent Class	Representative Solvent	Predicted Solubility	Rationale
Polar Protic	Water	Soluble / Miscible	Strong hydrogen bonding with the hydroxyl and ether groups.
Methanol	Miscible	"Like dissolves like"; both are polar protic alcohols.	
Polar Aprotic	Dichloromethane (DCM)	Soluble	Effective at solvating both polar and non-polar regions.
Tetrahydrofuran (THF)	Miscible	Structurally similar; excellent dipole-dipole interactions.	
Ethyl Acetate	Soluble	Good balance of polarity to solvate the molecule.	
Non-Polar	Hexane	Sparingly Soluble / Insoluble	Insufficient polarity to overcome solute-solute hydrogen bonding.
Toluene	Sparingly Soluble	Pi-stacking is irrelevant; solubility driven by weak van der Waals forces.	
Aqueous Acid/Base	5% HCl	Soluble	No ionizable group; solubility similar to water.
5% NaOH	Soluble	The alcohol is not acidic enough to be	

deprotonated by
NaOH.

Note: A supplier source indicates it is "Slightly soluble in water," which may reflect the influence of the non-polar ring structure.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Experimental Protocol: Determination of Qualitative Solubility

This protocol provides a standardized, self-validating method for assessing solubility, crucial for reproducibility.[\[7\]](#)[\[8\]](#)

Objective: To determine the solubility of **(Oxan-4-yl)methanol** in a range of solvents at ambient temperature.

Materials:

- **(Oxan-4-yl)methanol**
- Test tubes and rack
- Vortex mixer
- Graduated pipettes
- Solvents: Purified Water, Methanol, Dichloromethane, Hexane, 5% HCl, 5% NaOH.

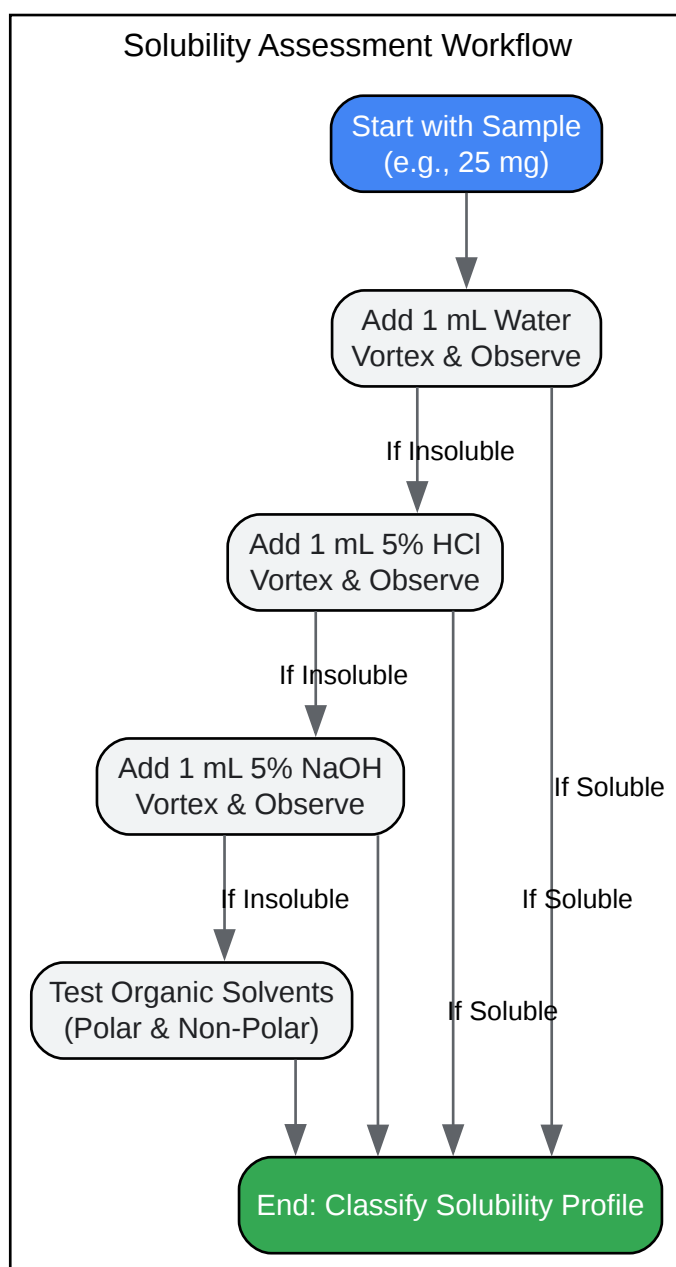
Procedure:

- Preparation: Add 1 mL of the selected solvent to a clean, dry test tube.
- Solute Addition: Add approximately 25 mg of **(Oxan-4-yl)methanol** to the test tube.
- Mixing: Cap the test tube and vortex vigorously for 60 seconds.
- Observation: Visually inspect the solution against a contrasting background.
 - Soluble: A clear, homogenous solution with no visible solid particles.

- Sparingly Soluble: A hazy or cloudy solution with some undissolved particles remaining.
- Insoluble: The vast majority of the solid remains undissolved.
- Record: Document the results for each solvent. For aqueous solutions, test the pH with litmus paper to confirm no reaction has occurred.[8]

Visualization: Solubility Determination Workflow

The logical progression for characterizing an unknown compound's solubility is depicted below.



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Caption: Logical workflow for systematic solubility testing.

Stability Profile: Predicting and Monitoring Degradation

The chemical stability of a compound determines its shelf-life and its suitability for various applications. Stability testing involves subjecting the compound to exaggerated environmental conditions to identify potential degradation pathways and kinetics.^[9]

Authoritative Framework: ICH/WHO Guidelines

For pharmaceutical applications, stability studies are rigorously defined by international guidelines, such as those from the International Council for Harmonisation (ICH) and the World Health Organization (WHO).^{[10][11][12]} These guidelines mandate "forced degradation" or "stress testing" to understand how a molecule behaves under conditions of hydrolysis, oxidation, photolysis, and thermal stress.^[11]

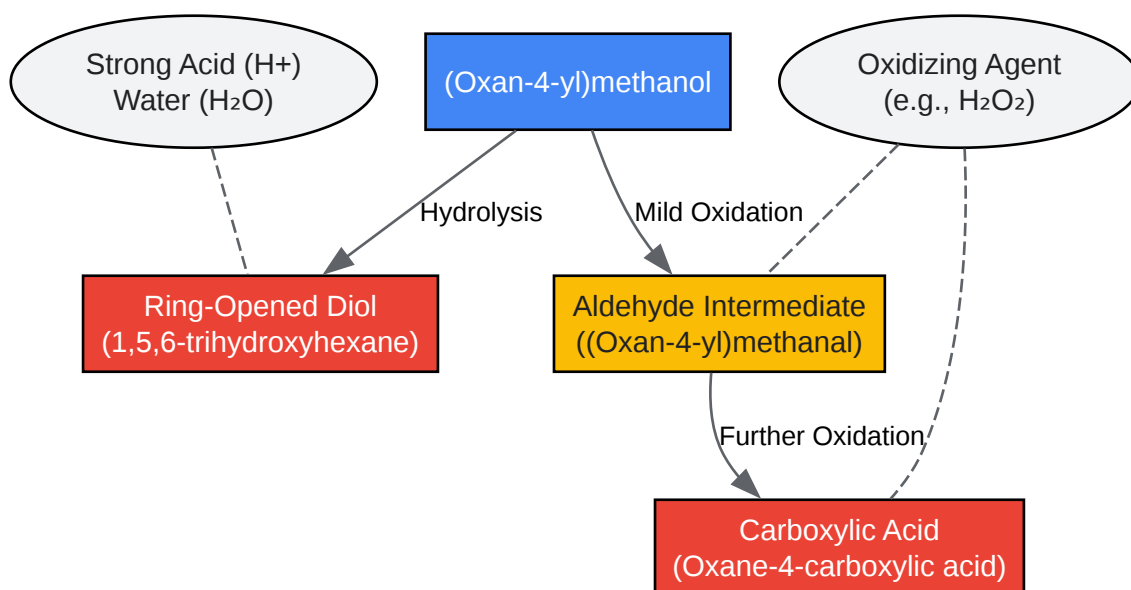
Predicted Degradation Pathways

The structure of **(Oxan-4-yl)methanol** contains two key functional groups susceptible to degradation: the cyclic ether and the primary alcohol.

- **Acid-Catalyzed Hydrolysis (Ring Opening):** Ethers are generally stable but can undergo cleavage under strong acidic conditions. The ether oxygen can be protonated, making the adjacent carbon atoms susceptible to nucleophilic attack by water or other nucleophiles present. This would result in the opening of the tetrahydropyran ring to form a diol. Studies on similar THP-containing molecules confirm susceptibility to acidic cleavage.^[13]
- **Oxidation:** Primary alcohols are susceptible to oxidation. Under mild oxidative stress, **(Oxan-4-yl)methanol** can be oxidized to the corresponding aldehyde, (Oxan-4-yl)methanal. Under stronger oxidative conditions, it can be further oxidized to the carboxylic acid, Oxane-4-carboxylic acid. This is a common degradation pathway for pharmaceuticals.^[14]
- **Photodegradation:** While the molecule lacks a strong chromophore for absorbing UV-Vis light, photolytic degradation can be initiated by reactive oxygen species (ROS) generated by light, potentially leading to radical-based C-C bond cleavage or oxidation.^{[15][16]}

Visualization: Potential Degradation Pathways

The primary degradation mechanisms are illustrated in the diagram below.



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Caption: Potential degradation pathways for **(Oxan-4-yl)methanol**.

Experimental Protocol: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study to assess the stability of **(Oxan-4-yl)methanol**. A stability-indicating analytical method, such as HPLC-UV, is required to quantify the parent compound and detect degradation products.^{[13][17]}

Objective: To evaluate the stability of **(Oxan-4-yl)methanol** under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

- **(Oxan-4-yl)methanol**
- HPLC-grade solvents (Water, Acetonitrile, Methanol)
- Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
- Volumetric flasks, pipettes
- pH meter

- Temperature-controlled oven
- Photostability chamber

Procedure:

- Stock Solution Preparation: Prepare a 1 mg/mL stock solution of **(Oxan-4-yl)methanol** in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of the solvent.
 - Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
 - Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
 - Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
 - Thermal Stress: Place the control sample in an oven at 80°C for 48 hours.
 - Photostability: Expose the control sample to light in a photostability chamber according to ICH Q1B guidelines. Keep a wrapped control sample in the same chamber as a dark control.
- Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).
- Quenching: For the acid and base hydrolysis samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, to stop the reaction.
- Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze using a validated, stability-indicating HPLC method.
- Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation of the parent compound. Assess peak purity and identify any new peaks corresponding to degradation products. A "significant change" is defined as a failure to meet its specification.[\[10\]](#)

Conclusion and Recommendations

(Oxan-4-yl)methanol is a polar molecule expected to be highly soluble in polar protic and aprotic solvents, with limited solubility in non-polar media. This profile makes it well-suited for aqueous reaction conditions and formulations.

From a stability perspective, the compound is robust under neutral conditions but possesses two primary liabilities: the ether linkage is susceptible to cleavage under strong acid, and the primary alcohol is prone to oxidation. Researchers and developers should exercise caution by:

- Avoiding strong acidic conditions during synthesis and formulation to prevent ring-opening.
- Using antioxidants or inert atmospheres when prolonged storage or processing under oxidative conditions is anticipated.
- Storing the material in well-sealed containers, protected from light and excessive heat, to ensure long-term integrity.

By understanding these fundamental properties, scientists can leverage the full potential of **(Oxan-4-yl)methanol** as a versatile chemical building block while ensuring the quality and reproducibility of their work.

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